

Application Note: High-Resolution Mass Spectrometry for Daurisoline Metabolite Profiling

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Compound of Interest

Compound Name: *Daurisoline-d5*

Cat. No.: *B12386450*

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Introduction

Daurisoline, a bisbenzylisoquinoline alkaloid isolated from the rhizomes of *Menispermum dauricum*, has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-tumor effects. A thorough understanding of its metabolic fate is crucial for further drug development, as its metabolites may contribute to its therapeutic efficacy or potential toxicity. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), offers the sensitivity and specificity required for the comprehensive profiling and identification of drug metabolites in complex biological matrices. This application note provides a detailed protocol for the metabolite profiling of daurisoline in rat plasma using a UHPLC-Q-Exactive Orbitrap mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples prior to LC-MS analysis.

Materials:

- Rat plasma containing daurisolone metabolites
- Ice-cold acetonitrile
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge capable of reaching 12,000 x g and maintaining 4°C

Protocol:

- Thaw frozen rat plasma samples on ice.
- To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
- Centrifuge the tubes at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 100 µL of 50% methanol in water for UHPLC-HRMS analysis.

UHPLC-Q-Exactive Orbitrap MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of daurisolone and its metabolites.

Instrumentation:

- Thermo Scientific™ Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ Mass Spectrometer

- Thermo Scientific™ Vanquish™ UHPLC System
- Hypersil GOLD™ C18 column (2.1 x 100 mm, 1.9 μm)

UHPLC Conditions:

- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-18 min: 5-95% B
 - 18-21 min: 95% B
 - 21.1-25 min: 5% B

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Sheath Gas Flow Rate: 40 (arbitrary units)
- Auxiliary Gas Flow Rate: 10 (arbitrary units)
- Capillary Temperature: 320°C
- S-Lens RF Level: 50

- Scan Mode: Full MS / dd-MS2 (TopN = 10)
- Full MS Scan Range: m/z 150-2000
- Full MS Resolution: 60,000
- dd-MS2 Resolution: 15,000
- Normalized Collision Energy (NCE): 20, 30, 40 (stepped)

Data Presentation

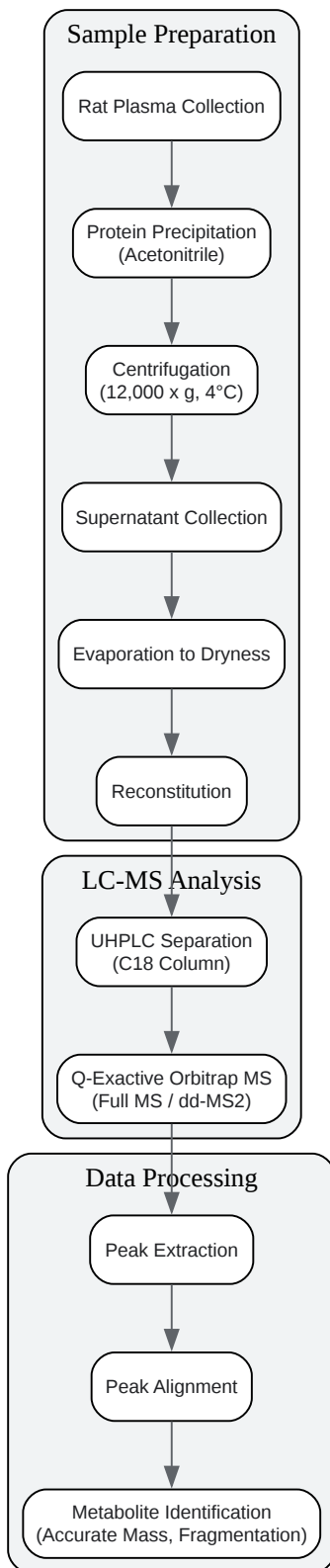
Recent studies have identified numerous metabolites of daurisoline in vivo. A study utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry on Sprague-Dawley rats after intragastric administration of daurisoline successfully detected and characterized 63 metabolites.^[1] The primary metabolic transformations observed were dehydrogenation, hydroxylation, methylation, sulfation, and glucuronidation.^[1] The table below summarizes the key types of metabolites identified.

Metabolite ID	Proposed Biotransformation	m/z [M+H] ⁺ (Illustrative)
M1	Hydroxylation	627.3168
M2	Dihydroxylation	643.3117
M3	Methylation	625.3375
M4	Demethylation	597.3062
M5	Glucuronidation	787.3384
M6	Sulfation	691.2600
M7	Hydroxylation + Methylation	641.3324
M8	Dehydrogenation	609.2906

Note: The m/z values are illustrative and represent the expected exact mass for the protonated molecule.

Visualizations

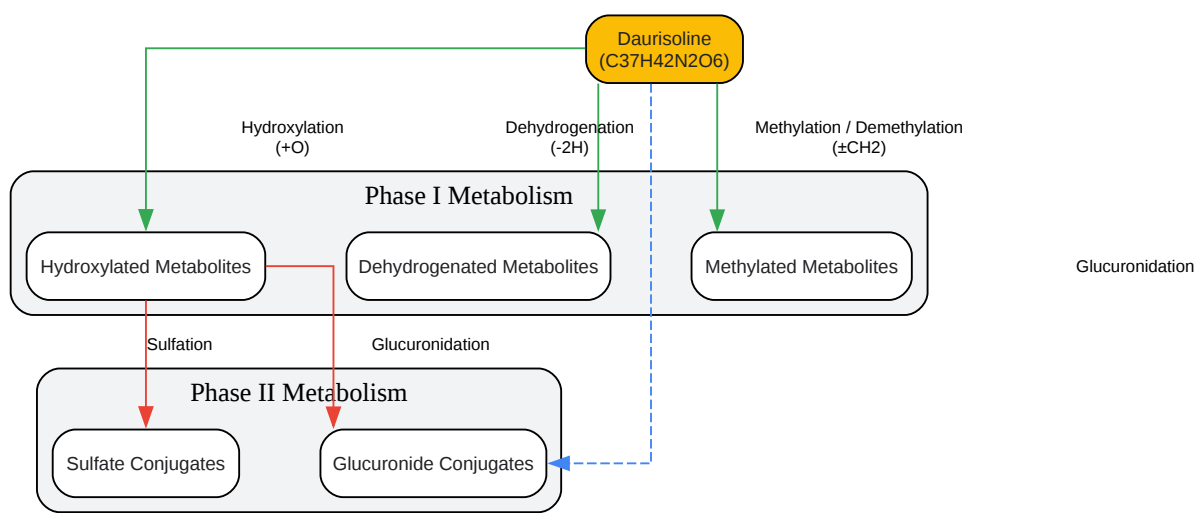
Experimental Workflow



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Caption: Experimental workflow for daurisoline metabolite profiling.

Daurisoline Metabolic Pathways



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Caption: Major metabolic pathways of daurisoline.

Conclusion

The combination of UHPLC with high-resolution mass spectrometry provides a powerful platform for the comprehensive profiling of daurisoline metabolites. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in drug metabolism and related fields. This approach enables the identification of key metabolic pathways, which is essential for understanding the overall pharmacological and toxicological profile of daurisoline and advancing its development as a potential therapeutic agent.

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References

- 1. academic.oup.com [academic.oup.com]
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